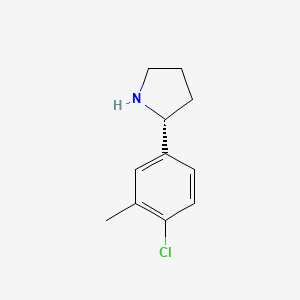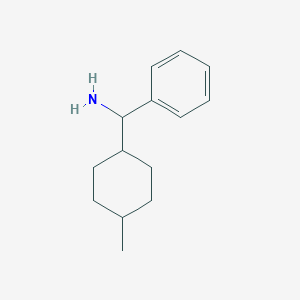
(4-Methylcyclohexyl)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohexyl)(phenyl)methanamine is an organic compound with the molecular formula C14H21N It consists of a cyclohexane ring substituted with a methyl group at the 4-position and a phenyl group attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)(phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with phenylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine via reductive amination . Another method involves the use of trans-4-methylcyclohexylamine as a starting material, which undergoes a reaction with benzyl chloride to yield the desired product .
Industrial Production Methods
For industrial production, the preparation of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts, such as protonic acids, and the optimization of reaction parameters, such as temperature and pressure, are crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
(4-Methylcyclohexyl)(phenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
Phenylmethanamine: An amine with a phenyl group attached to a methanamine group.
4-Methylcyclohexylamine: An amine with a methyl-substituted cyclohexane ring
Uniqueness
(4-Methylcyclohexyl)(phenyl)methanamine is unique due to its combination of a cyclohexane ring, a phenyl group, and a methanamine group. This structure imparts specific chemical and biological properties that are distinct from those of its similar compounds .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
(4-methylcyclohexyl)-phenylmethanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,15H2,1H3 |
InChI Key |
YJGAVYYVIMJOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


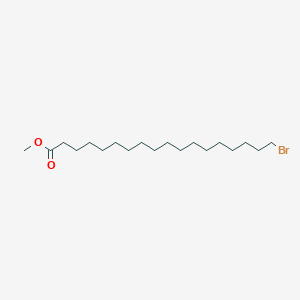

![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
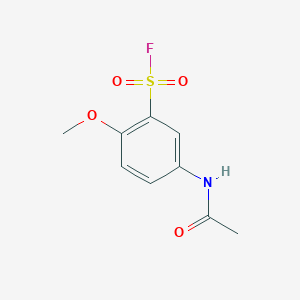
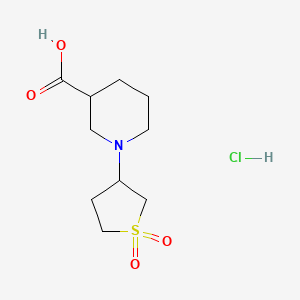
![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
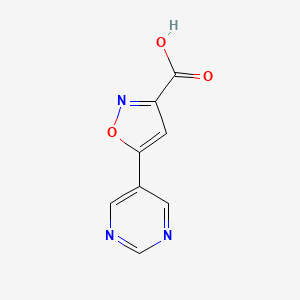
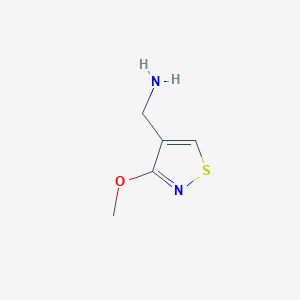
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)

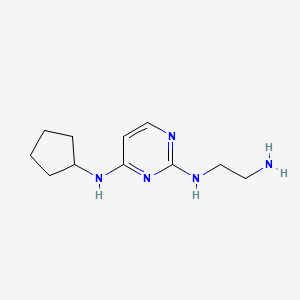

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
